molecular formula C18H17NO2 B7626176 Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone

Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone

Cat. No.: B7626176
M. Wt: 279.3 g/mol
InChI Key: BHFRDSKBWUOEHM-UHFFFAOYSA-N
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Description

Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone is a compound that features a phenyl group attached to a pyrrolidine ring through a carbonyl linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring, a common scaffold in drug discovery, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone typically involves the reaction of a phenyl ketone with a pyrrolidine derivative. One common method is the acylation of pyrrolidine with a phenyl ketone in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, often under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether, typically at low temperatures.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone involves its interaction with molecular targets in biological systems. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to effects such as apoptosis or cell cycle arrest. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone can be compared with other compounds that feature a pyrrolidine ring or a phenyl ketone structure. Similar compounds include:

    Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]boronic acid: Similar structure but with a boronic acid group, used in different chemical reactions.

    Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]amine: Contains an amine group instead of a ketone, leading to different reactivity and applications.

    Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]alcohol: Features an alcohol group, which affects its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-17(14-6-2-1-3-7-14)15-8-10-16(11-9-15)18(21)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFRDSKBWUOEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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